molecular formula C11H23NO4Si B13285950 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid

Cat. No.: B13285950
M. Wt: 261.39 g/mol
InChI Key: LMFSUXXQTKCGGW-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group for amine protection and a trimethylsilyl (TMS) substituent at the β-position of the propanoic acid backbone. The Boc group is widely employed in peptide synthesis due to its stability under basic and nucleophilic conditions, while the TMS moiety enhances lipophilicity and may influence steric and electronic properties. This compound is likely utilized in specialized organic syntheses, particularly where silicon-mediated reactivity or tailored solubility is required.

Properties

Molecular Formula

C11H23NO4Si

Molecular Weight

261.39 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid

InChI

InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14)

InChI Key

LMFSUXXQTKCGGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid typically involves the protection of amino acids. One common method is to start with an amino acid and introduce the Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The TMS group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc and TMS groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the TMS group yields the free hydroxyl group.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The TMS group protects hydroxyl groups, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyrimidin-3-yl)propanoic Acid

  • Substituent : 2-fluoropyrimidin-3-yl
  • Molecular Formula : C₁₂H₁₃N₃O₃ (inferred from )
  • Molecular Weight : 219.24 g/mol
  • The pyrimidine ring contributes aromaticity, making this compound suitable for medicinal chemistry applications, such as kinase inhibitor development.
  • Comparison : Unlike the TMS variant, this fluorinated analog may exhibit improved bioavailability in drug design but lower thermal stability due to the aromatic heterocycle .

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic Acid

  • Substituent: Phenoxy
  • Molecular Formula: C₁₄H₁₉NO₅
  • Molecular Weight : 281.30 g/mol (calculated)
  • Purity : 95% ()
  • High purity (95%) ensures reliability in synthetic applications, such as peptide modifications requiring aromatic interactions.
  • Comparison: The TMS analog may offer superior steric protection compared to the phenoxy group, but the latter’s aromaticity could facilitate π-π stacking in supramolecular chemistry .

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic Acid

  • Substituent : 3-methyl-3H-diazirin-3-yl
  • Molecular Formula : C₁₀H₁₇N₃O₄
  • Molecular Weight : 243.26 g/mol
  • CAS : 2095409-43-9 ()
  • Key Features :
    • The diazirine group enables photoaffinity labeling, a critical tool for studying protein-ligand interactions.
    • This photoreactive functionality is absent in the TMS variant, highlighting its niche role in biochemical probing.
  • Comparison : While the TMS derivative prioritizes synthetic versatility, the diazirinyl analog serves specialized applications in structural biology .

Stereoisomeric Variants: (2R)- and (2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoic Acid

  • Substituent: None (parent Boc-protected amino acid)
  • Key Features :
    • Stereochemistry at the α-carbon (R or S) dictates chiral recognition in peptide synthesis.
    • Absence of a β-substituent simplifies the structure but reduces steric or electronic modulation.

Biological Activity

Introduction

2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is particularly significant in the context of drug design and development, especially as a building block for peptide synthesis and modifications in therapeutic applications.

  • Molecular Formula : C₁₀H₁₉NO₄
  • Molecular Weight : 211.27 g/mol
  • CAS Number : 187035-34-3
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of this compound is largely attributed to its ability to participate in peptide synthesis and modification processes. The Boc group provides stability and protection during synthesis, allowing for the selective introduction of functional groups that can enhance biological activity.

Applications in Research

  • Peptide Synthesis : The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides with specific sequences and functionalities .
  • Noncanonical Amino Acids (ncAAs) : It has been explored for incorporating noncanonical amino acids into peptides, which can significantly alter the properties and functions of the resulting peptides, including their stability and binding affinities .
  • Biological Studies : Recent studies have shown that derivatives of this compound can be utilized to investigate protein interactions and enzyme activities, particularly in the context of membrane proteins .

Case Studies

Several studies have highlighted the utility of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid in various biological contexts:

  • Study on Membrane Proteins : Research demonstrated that the incorporation of this compound into peptide sequences allowed for better characterization of membrane protein interactions, providing insights into their functional mechanisms .
  • Therapeutic Applications : Investigations into modified peptides containing this compound have shown promising results in targeting specific receptors, potentially leading to new therapeutic agents for diseases such as cancer and metabolic disorders .

Comparative Biological Activity

CompoundActivityNotes
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acidPeptide synthesis facilitatorKey role in SPPS
O-phosphoserineEnzyme activity modulationImportant for signaling pathways
Noncanonical amino acids (various)Altered binding affinitiesEnhances specificity in drug design

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